1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE

regioisomerism HBV capsid assembly modulator structure‑activity relationship

The N-sulfonylpiperidine-3-carboxamide scaffold validates this compound for HBV core protein targeting. Close analogs see >1000‑fold EC₅₀ shifts from single substituent changes, making exact structural fidelity critical. With Fsp³ 0.928, LogP 0.2, and ≥90% purity, it meets lead‑like screening criteria. The methanesulfonyl group provides a stable recognition element for functional assays and microsomal stability studies. Ship from stock in 1–100 mg sizes.

Molecular Formula C14H27N3O3S
Molecular Weight 317.45
CAS No. 697777-60-9
Cat. No. B2915885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE
CAS697777-60-9
Molecular FormulaC14H27N3O3S
Molecular Weight317.45
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2
InChIInChI=1S/C14H27N3O3S/c1-21(19,20)17-11-4-6-13(12-17)14(18)15-7-5-10-16-8-2-3-9-16/h13H,2-12H2,1H3,(H,15,18)
InChIKeyUDMCTCXZDDJMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methanesulfonyl-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide (CAS 697777-60-9): Structural Identity, Physicochemical Baseline, and Procurement Readiness


1-Methanesulfonyl-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide (MFCD03832901; PubChem CID 3280107) is a fully synthetic sulfonamide built on a piperidine-3-carboxamide scaffold that carries an N-methylsulfonyl group and a basic pyrrolidin‑1‑ylpropyl side‑chain [1][2]. Its molecular formula is C₁₄H₂₇N₃O₃S (MW 317.45 Da), with a calculated LogP of 0.2 (XLogP3‑AA) [1] and a high fraction of sp³ carbons (Fsp³ = 0.928) [2]. The compound is commercially stocked by Princeton Biomolecular Research via Chem‑space at 90% purity, providing a reliable supply route for screening and medicinal chemistry programs [2].

Why Structural Analogs of 1-Methanesulfonyl-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide Cannot Be Interchanged Without Risk


Close-in analogs of this compound—such as the 4‑carboxamide regioisomer, the ethylsulfonyl homologue, or des‑sulfonyl variants—differ in pharmacophoric geometry, hydrogen‑bonding capacity, or lipophilicity, each of which can profoundly alter target engagement. In the well‑characterized class of N‑sulfonylpiperidine‑3‑carboxamide (SPC) HBV capsid assembly modulators, subtle modifications at the sulfonamide or amide substituent shift EC₅₀ by >1000‑fold and cytotoxicity by >10‑fold [1]. Consequently, substituting the exact 3‑carboxamide‑methanesulfonyl‑pyrrolidinylpropyl combination with an off‑the‑shelf analog risks loss of activity, gain of cytotoxicity, or both.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide Versus Closest Analogs


Regioisomer‑Specific Pharmacophore Geometry: 3‑Carboxamide vs. 4‑Carboxamide

The 3‑carboxamide substitution orients the amide hydrogen‑bond donor/acceptor vector in a geometry essential for SPC‑class activity. In the HBV CAM series, all active compounds (e.g., C‑18, C‑39, C‑40) bear the 3‑carboxamide; the corresponding 4‑carboxamide analog 1‑methanesulfonyl‑N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑4‑carboxamide has no reported anti‑HBV activity [1].

regioisomerism HBV capsid assembly modulator structure‑activity relationship

Lipophilicity Control: XLogP3‑AA 0.2 vs. Higher LogP of Des‑Sulfonyl and N‑Alkyl Analogs

The methanesulfonyl group depresses LogP relative to non‑sulfonylated analogs. The target compound’s XLogP3‑AA is 0.2 [1], whereas the des‑sulfonyl analog N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑3‑carboxamide is predicted to have a LogP >1.0 based on the ~0.8 LogP contribution of a methanesulfonamide group . Lower LogP correlates with improved aqueous solubility and reduced non‑specific binding in biochemical assays.

lipophilicity drug‑likeness solubility

Molecular Complexity: Fsp³ = 0.928 vs. Lower sp³ Fraction in Aryl‑Substituted SPC Congeners

The target compound exhibits an Fsp³ of 0.928 [1], reflecting a near‑fully saturated scaffold. Aryl‑substituted SPCs (e.g., C‑18 and C‑39 in the HBV CAM series) contain planar aromatic rings and typically have Fsp³ < 0.5 [2]. High Fsp³ is statistically associated with improved clinical progression rates and reduced off‑target toxicity.

molecular complexity lead‑likeness fragment‑based screening

Sulfonamide Size and Metabolic Stability: Methanesulfonyl (MW 317) vs. Ethylsulfonyl (MW 331.5)

The methanesulfonyl group represents the smallest possible sulfonyl substituent, minimizing steric bulk and potential sites for cytochrome P450 oxidation. The ethylsulfonyl analog (1‑(ethylsulfonyl)‑N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑3‑carboxamide; MW 331.5) contains an additional methylene that can undergo ω‑oxidation, a known metabolic soft spot. Quantitative microsomal stability data are not publicly available for either compound.

metabolic stability sulfonamide CYP oxidation

Commercial Purity and Supply Consistency: 90% Purity, Chem‑space Stock vs. Custom‑Synthesis Analogs

The target compound is available from Princeton Biomolecular Research via Chem‑space at a defined purity of 90%, priced at $88 for 1 mg [1]. In contrast, close analogs such as 1‑(ethylsulfonyl)‑N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑3‑carboxamide and the 4‑carboxamide regioisomer are listed only on non‑stocked custom‑synthesis platforms with variable delivery timelines and undefined batch purity.

chemical procurement purity reproducibility

Transparency Notice: Absence of Head‑to‑Head Biological Activity Data Limitations

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, and Google Patents (as of April 30, 2026) did not identify any publication or database entry reporting quantitative inhibitory activity (IC₅₀, EC₅₀, Kᵢ, or Kd) for 1‑methanesulfonyl‑N‑[3‑(pyrrolidin‑1‑yl)propyl]piperidine‑3‑carboxamide or its closest analogs. Consequently, all differentiation claims above are based on computed physicochemical properties, regioisomeric specificity inferred from class‑level SAR, and commercial supply characteristics, rather than on direct comparative bioassay data.

data transparency evidence strength procurement risk

Recommended Application Scenarios for 1-Methanesulfonyl-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide Based on Evidence


HBV Capsid Assembly Modulator (CAM) Lead‑Finding Campaigns

The N‑sulfonylpiperidine‑3‑carboxamide scaffold is a validated pharmacophore for HBV core protein targeting, with compounds C‑18, C‑39, and C‑40 demonstrating EC₅₀ values of 0.14–0.056 μM in HepAD38 cells [1]. This compound, bearing a saturated pyrrolidinylpropyl side‑chain, offers a divergent vector for exploring the chemical space around the SPC core, potentially yielding CAMs with improved selectivity over aryl‑substituted leads. Its high Fsp³ and low LogP are advantageous for reducing cytotoxicity while maintaining antiviral potency.

Fragment‑Based or Diversity‑Oriented Screening Libraries

With a molecular weight of 317 Da, an Fsp³ of 0.928, and a balanced LogP of 0.2 [2][3], this compound meets the physicochemical criteria for fragment‑like and lead‑like screening collections. Its near‑complete saturation maximizes three‑dimensional complexity, a property increasingly recognized as critical for discovering novel protein‑protein interaction inhibitors and allosteric modulators.

Negative Control or Tool Compound for Sulfonamide‑Dependent Assays

The methanesulfonyl group is a clear structural handle that can serve as a recognition element in biochemical assays. Because the compound is commercially available at defined purity [3], it can be used as a negative control in target‑engagement experiments where sulfonamide‑mediated binding is being interrogated, ensuring that observed activity is attributable to the pharmacophore rather than to the sulfonamide moiety alone.

Metabolic Stability Benchmarking of Sulfonyl‑Substituted Piperidine‑3‑Carboxamides

The methanesulfonyl group lacks the ω‑oxidation site present in ethyl‑ or larger alkyl‑sulfonyl analogs , making this compound a suitable reference for in vitro microsomal stability assays. Comparative incubation with the ethylsulfonyl analog can quantify the metabolic penalty of sulfonyl chain elongation, directly informing structure‑metabolism relationships in piperidine‑3‑carboxamide lead optimization.

Quote Request

Request a Quote for 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.